molecular formula C19H15ClFN3O2S B2734818 N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 921056-96-4

N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2734818
CAS No.: 921056-96-4
M. Wt: 403.86
InChI Key: JXRONUWFPXJWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfanyl-linked acetamide derivative featuring a pyridazine ring substituted with a 4-fluorophenyl group and an N-(5-chloro-2-methoxyphenyl) acetamide moiety. The pyridazine core provides a planar heteroaromatic system, while the sulfanyl bridge (-S-) enhances conformational flexibility.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c1-26-17-8-4-13(20)10-16(17)22-18(25)11-27-19-9-7-15(23-24-19)12-2-5-14(21)6-3-12/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRONUWFPXJWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H15_{15}ClF N3_{3}O2_{2}S
  • Molecular Weight : 353.82 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. Research indicates that it exhibits:

  • Antimicrobial Activity : The compound demonstrates significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of cell wall synthesis and disruption of membrane integrity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism
Staphylococcus aureus15.625 μg/mLInhibition of protein synthesis
Escherichia coli31.25 μg/mLDisruption of membrane integrity
Pseudomonas aeruginosa62.5 μg/mLInhibition of nucleic acid synthesis

The compound exhibited bactericidal effects, with studies showing a reduction in biofilm formation at sub-MIC concentrations, indicating its potential as an antibiofilm agent.

Case Studies

  • Study on Antibacterial Efficacy :
    A study conducted on the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that it significantly reduced biofilm formation compared to standard antibiotics like ciprofloxacin. The biofilm inhibition concentration (MBIC) was found to be 62.216–124.432 μg/mL for MRSA, showcasing its potential as a therapeutic agent against resistant strains .
  • Antifungal Activity :
    Another investigation assessed the antifungal properties of the compound against Candida species. The results indicated moderate activity with MIC values ranging from 31.2 to 62.5 μg/mL, suggesting that while it is primarily effective against bacterial pathogens, it also possesses some antifungal capabilities .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the phenyl and pyridazin moieties significantly affect the biological activity of the compound. Replacing substituents or altering their positions can enhance potency and selectivity against specific pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Heterocyclic Core Variations

a) Pyridazine vs. Pyrimidine Analogs
  • N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): The pyrimidine ring replaces pyridazine, introducing additional hydrogen-bonding sites (NH₂ groups). The 4-chlorophenyl group lacks the methoxy substituent, reducing steric hindrance.
b) Triazole-Containing Derivatives
  • N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
    • The triazole ring introduces a five-membered heterocycle with two nitrogen atoms, altering π-π stacking interactions.
    • The ethyl group on the triazole may enhance lipophilicity, while the pyridinyl substituent could improve target affinity in kinase inhibitors .

Substituent Effects on Pharmacokinetics

a) Fluorophenyl vs. Chlorophenyl Groups
  • N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide (): The single 4-fluorophenyl group increases metabolic stability compared to non-fluorinated analogs.
b) Chloro-Methoxy Substitution Patterns
  • N-(5-Chloro-2-methoxyphenyl) derivatives with oxadiazole thioether groups ():
    • The oxadiazole ring replaces pyridazine, offering different electronic properties (e.g., stronger electron-withdrawing effects).
    • These derivatives are reported as lipoxygenase inhibitors, suggesting that the target compound’s pyridazine core may redirect biological activity toward other enzymatic targets .

Sulfanyl Linkage and Conformational Flexibility

  • The cyano substituent on the pyridine ring may introduce steric clashes in binding pockets compared to the target compound’s unsubstituted pyridazine .

Key Findings and Implications

  • The pyridazine core in the target compound distinguishes it from pyrimidine or triazole analogs, offering unique electronic and spatial properties for target engagement.
  • Sulfanyl linkages across analogs consistently contribute to conformational flexibility, though substituent variations significantly alter solubility and target selectivity .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks for the methoxyphenyl group (δ 3.8–4.0 ppm for OCH3), pyridazine protons (δ 7.5–8.5 ppm), and acetamide carbonyl (δ 168–170 ppm) .
  • IR Spectroscopy : Confirm the thioether (C-S stretch at 650–700 cm⁻¹) and amide (N-H bend at 1550 cm⁻¹; C=O at 1650 cm⁻¹) functionalities .
  • HRMS : Validate the molecular ion [M+H]+ at m/z 458.08 (calculated for C20H15ClFN3O2S) .

What computational methods are recommended to predict the compound’s reactivity and interaction with biological targets?

Q. Advanced Research Focus

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict electron-rich sites (e.g., pyridazine ring) prone to electrophilic attacks .
  • Molecular Docking : Simulate binding to enzymes like cyclooxygenase-2 (COX-2) using AutoDock Vina, focusing on hydrogen bonds between the acetamide group and Arg120/His90 residues .
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic regions influencing protein-ligand interactions .

How does the crystal structure influence the compound’s pharmacological activity?

Q. Advanced Research Focus

  • Conformational Analysis : Intramolecular N–H⋯N hydrogen bonds (observed in analogous structures) stabilize a planar conformation, enhancing π-π stacking with aromatic residues in target proteins .
  • Torsional Angles : The dihedral angle between pyridazine and methoxyphenyl rings (~45°) affects membrane permeability and bioavailability .
  • Validation : Compare XRD data of derivatives to correlate structural rigidity with COX-2 inhibition potency .

What functional groups are critical for bioactivity, and how can their presence be verified experimentally?

Q. Basic Research Focus

  • Key Groups :
    • Sulfanyl Bridge : Critical for redox modulation; confirm via Ellman’s assay (thiol reactivity) .
    • Chloromethoxyphenyl : Enhances lipophilicity; quantify logP via reverse-phase HPLC .
  • Derivatization Tests : Acetylate the free amine (if present) to assess activity loss, confirming its role in target binding .

What strategies mitigate by-product formation during derivatization for enhanced selectivity?

Q. Advanced Research Focus

  • By-Product Source : Oxidation of the sulfanyl group to sulfoxide during alkylation .
  • Mitigation :
    • Use radical scavengers (e.g., BHT) in reactions involving peroxides .
    • Employ low-temperature (-20°C) conditions for electrophilic substitutions to suppress side reactions .
  • Monitoring : Track reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) and isolate intermediates via flash chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.